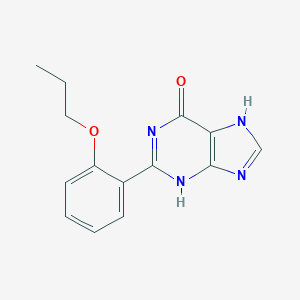

2-(2-Propoxyphenyl)-6-purinone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

119409-07-3 |

|---|---|

分子式 |

C14H14N4O2 |

分子量 |

270.29 g/mol |

IUPAC 名称 |

2-(2-propoxyphenyl)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19) |

InChI 键 |

PQTJTRTXCNZDFT-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |

手性 SMILES |

CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3 |

规范 SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |

同义词 |

2-(2-propoxyphenyl)-6-purinone |

产品来源 |

United States |

Synthetic Chemistry and Analog Design

Established Synthetic Pathways for 2-(2-Propoxyphenyl)-6-purinone

The formation of the purine (B94841) core of this compound is typically accomplished by the cyclization of a 4,5-diaminopyrimidine derivative or through the chemical modification of a 4-amino-5-nitrosopyrimidine precursor. These methods offer versatile approaches to this class of compounds.

Synthesis from 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one

A common and effective strategy for the synthesis of this compound involves the cyclization of 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one. This intermediate contains the necessary functionalities to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. The cyclization can be effected using a variety of one-carbon synthons.

The reaction of 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one with formamidine acetate provides a direct route to this compound. In this process, formamidine acetate serves as the source of the C8 carbon of the purine ring. The reaction typically proceeds by heating the reactants in a suitable solvent, leading to the formation of the desired purine via intramolecular cyclization and subsequent elimination of ammonia and acetic acid.

| Reactants | Reagents | Solvents | Conditions | Product |

| 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one | Formamidine Acetate | Ethanol, Dimethylformamide (DMF) | Reflux | This compound |

Urea (B33335) can also be employed as a cyclizing agent to convert 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one into the corresponding xanthine analog, which can then be further processed. The reaction involves heating the diaminopyrimidine with excess urea, often at high temperatures, to facilitate the formation of the imidazole ring. This method typically yields an 8-oxo-purine derivative.

| Reactants | Reagents | Conditions | Intermediate Product |

| 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one | Urea | High Temperature (Melt or high-boiling solvent) | 2-(2-Propoxyphenyl)-xanthine |

While less common for the direct synthesis of purinones, thionyl chloride can be used to activate related precursors for cyclization. In the context of purine synthesis, its primary role is often in the formation of precursor molecules rather than the final cyclization to the purinone itself. Direct reaction with a diaminopyrimidine would likely lead to complex product mixtures under typical conditions.

Carbonyldiimidazole (CDI) is a versatile reagent for facilitating cyclization reactions by acting as a phosgene equivalent under milder conditions. The reaction of 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one with CDI would be expected to yield an intermediate that, upon intramolecular cyclization, forms the 8-oxo-purine derivative, similar to the reaction with urea.

| Reactants | Reagents | Solvents | Conditions | Intermediate Product |

| 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one | Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF), Dichloromethane (DCM) | Room Temperature to Reflux | 2-(2-Propoxyphenyl)-xanthine |

Synthesis from 4-amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-6-one

An alternative synthetic approach commences with 4-amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-6-one. This pathway involves the reduction of the nitroso group to an amino group, generating the 4,5-diaminopyrimidine intermediate in situ. This is a key step in the well-known Traube purine synthesis. Following the reduction, a cyclizing agent is introduced to complete the formation of the purine ring.

A typical procedure involves the reduction of the nitroso compound, for example, using a reducing agent like sodium dithionite or catalytic hydrogenation. The resulting unstable diaminopyrimidine is then immediately treated with a one-carbon source, such as formic acid or a derivative, to effect cyclization to this compound.

| Starting Material | Step 1: Reduction | Step 2: Cyclization | Product |

| 4-amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-6-one | Sodium Dithionite or H₂/Pd-C | Formic Acid or Formamidine Acetate | This compound |

Oxidation with Lead Tetraacetate

Lead tetraacetate (Pb(OAc)₄), also known as LTA, is a powerful and versatile oxidizing agent widely employed in organic synthesis. slideshare.netjuniperpublishers.comorganicchemistrydata.org While a specific, documented synthesis of this compound using LTA is not prevalent in readily available literature, the reactivity of LTA lends itself to several plausible applications in the broader context of purine and heterocyclic chemistry. LTA is particularly known for the Criegee oxidation, a reaction that cleaves the carbon-carbon bond of 1,2-diols (vicinal diols) to yield aldehydes and ketones. nbinno.comwikipedia.orgnrochemistry.com This reaction proceeds through a cyclic lead ester intermediate, and its rate is highly dependent on the stereochemical arrangement of the hydroxyl groups, with cis-diols reacting more rapidly than trans-diols. slideshare.netwikipedia.org

Beyond glycol cleavage, LTA is effective in a variety of other transformations that are relevant to the assembly of complex molecules. It can oxidize alcohols to carbonyl compounds, dehydrogenate amines and hydrazines, and effect the oxidative decarboxylation of carboxylic acids. slideshare.netjuniperpublishers.comnptel.ac.in In the context of synthesizing a purine ring system, a crucial step often involves the cyclization of a substituted pyrimidine precursor, such as a 4,5-diaminopyrimidine. An oxidant is typically required to form the imidazole portion of the fused purine ring. LTA could potentially serve this role by facilitating an intramolecular oxidative cyclization. For instance, the oxidation of hydrazone precursors with LTA is a known method for generating reactive intermediates that can lead to the formation of various heterocyclic compounds. researchgate.net

Below is a table summarizing potential applications of Lead Tetraacetate in synthetic pathways relevant to purinone construction.

| Reaction Type | Substrate Precursor | Potential Product/Intermediate | Relevance to Purine Synthesis |

| Dehydrogenation | Dihydropurine derivative | Aromatic purine ring | Final aromatization step to create the stable purine core. |

| Oxidative Cyclization | 4-Amino-5-hydrazinopyrimidine | Fused triazole system (related to purine synthesis) | Formation of a second heterocyclic ring fused to a pyrimidine base. |

| Glycol Cleavage | Pyrimidine with a diol side chain | Pyrimidine with aldehyde/ketone functionality | Modification of substituents to prepare for subsequent cyclization steps. |

This table presents hypothetical but chemically plausible applications of LTA in the synthesis of purine-like structures based on its known reactivity.

Strategies for Structural Modification and Analog Development

The development of analogs from a lead compound like this compound is a cornerstone of medicinal chemistry. The goal is to systematically alter the molecule's structure to probe structure-activity relationships (SAR), thereby optimizing its properties.

Interactive Data Table: Potential Purine Ring Modifications and Their Rationale

| Position | Common Modifications | Rationale for Modification |

|---|---|---|

| N1 | Alkylation (e.g., with methyl, ethyl groups) | Blocks potential hydrogen bond donation; may alter solubility and metabolic stability. |

| C6 | Replacement of the carbonyl oxygen with sulfur (Thiopurine) or an amino group (Adenine analog) | Drastically changes hydrogen bonding capability and electronic character of the ring system. |

| N7 | Alkylation, glycosylation | Can influence molecular conformation and interaction with target biomolecules. Often critical for activity. |

| C8 | Halogenation (Cl, Br), addition of small alkyl groups | Can introduce new steric interactions or serve as a handle for further synthetic elaboration. |

| N9 | Introduction of various alkyl or arylmethyl groups | A common site for modification to explore hydrophobic pockets in target binding sites. |

The 2-(2-propoxyphenyl) group provides a large, flexible substituent that can be systematically modified to explore lipophilic and steric interactions. Strategies here can be divided into changes to the phenyl ring itself and alterations to the propoxy chain. Such modifications are known to significantly influence the pharmacological activity of molecules. nih.govmdpi.com

Phenyl Ring Modifications : The position of the propoxy group can be moved from the ortho (2-position) to the meta (3-position) or para (4-position) to probe the spatial requirements of a binding pocket. Furthermore, the ring can be decorated with additional substituents, such as halogens (F, Cl), methyl, or trifluoromethyl groups, to alter its electronic properties and metabolic stability.

Propoxy Moiety Modifications : The n-propoxy chain can be varied in length (e.g., methoxy, ethoxy, butoxy) to assess the optimal size for a hydrophobic interaction. Introducing branching (e.g., isopropoxy) or unsaturation (e.g., allyloxy) can introduce conformational constraints and new chemical reactivity.

Interactive Data Table: Potential Modifications of the 2-(2-Propoxyphenyl) Substituent

| Moiety | Type of Modification | Specific Examples | Rationale |

|---|---|---|---|

| Phenyl Ring | Positional Isomerism | 3-Propoxyphenyl, 4-Propoxyphenyl | To explore different spatial arrangements and interactions within a binding site. |

| Substitution | 4-Fluoro, 4-Chloro, 3-Methyl | To modulate electronic properties, metabolic stability, and hydrophobic interactions. | |

| Propoxy Chain | Chain Length Variation | Methoxy, Ethoxy, Butoxy | To determine the optimal length for fitting into a hydrophobic pocket. |

| Branching | Isopropoxy, sec-Butoxy | To introduce steric bulk and conformational rigidity. |

Chemoinformatic and Computational Approaches in Synthesis Design

Modern synthetic and medicinal chemistry efforts are heavily supported by computational tools that accelerate the design-synthesis-test cycle. taylorfrancis.comazolifesciences.comnih.gov Chemoinformatics and computational modeling play a crucial role in designing novel analogs of this compound and planning their synthesis. mdpi.comdrugdesign.org These in silico methods allow researchers to prioritize the synthesis of compounds that are most likely to have desired properties, saving significant time and resources. taylorfrancis.comazolifesciences.com

Key computational approaches include:

Structure-Based Drug Design (SBDD) : If the three-dimensional structure of a biological target is known, molecular docking can be used to predict how this compound and its virtual analogs bind to it. nih.govnih.gov These simulations can provide insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) and suggest specific modifications to the purine ring or its substituents to enhance binding affinity and selectivity. researchgate.net

Ligand-Based Drug Design (LBDD) : In the absence of a target structure, computational models can be built based on the chemical structures and known activities of a set of existing molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the physicochemical properties and structural features that correlate with biological activity, guiding the design of more potent analogs. mdpi.comrsc.org

Virtual Screening : Large databases of commercially available or synthetically accessible compounds can be computationally screened to identify molecules with novel scaffolds that might have similar properties to this compound. azolifesciences.com

Synthetic Feasibility Analysis : Computational tools can also aid in the planning of synthetic routes. Software can help analyze retrosynthetic pathways, predict potential side reactions, and optimize reaction conditions, making the synthesis process more efficient.

These computational strategies provide a rational framework for the development of new analogs, ensuring that synthetic efforts are focused on compounds with the highest probability of success.

Pharmacological Profiles and Molecular Mechanisms of Action

Mechanism of Action as a Phosphodiesterase Inhibitor

Zaprinast's primary and most well-characterized mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. nih.govnih.gov These enzymes are responsible for the degradation of cyclic nucleotides, which are crucial intracellular second messengers. nih.gov By inhibiting these enzymes, Zaprinast prevents the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), leading to its accumulation and the subsequent activation of downstream signaling cascades. nih.govnih.gov

Specificity for Cyclic Nucleotide Phosphodiesterase Type 5 (PDE5)

Zaprinast exhibits selectivity for cGMP-specific phosphodiesterases, particularly PDE5, PDE6, PDE9, and PDE11. wikipedia.org It was one of the precursor compounds that led to the development of more potent and selective PDE5 inhibitors like sildenafil (B151). nih.gov While it is commonly referred to as a PDE5 inhibitor, research indicates it is actually more potent in inhibiting PDE6. nih.gov Its inhibitory action is significantly lower for other PDE isozymes, demonstrating its specificity for the cGMP-hydrolyzing family of enzymes. nih.gov The half-maximal inhibitory concentrations (IC50) highlight this selectivity. wikipedia.orgapexbt.com

Inhibitory Potency (IC50) of 2-(2-Propoxyphenyl)-6-purinone (Zaprinast) on PDE Isoforms

| PDE Isoform | IC50 (μM) | Reference |

|---|---|---|

| PDE5 | 0.76 | wikipedia.orgapexbt.com |

| PDE6 | 0.15 | wikipedia.orgapexbt.com |

| PDE9 | 29.0 | wikipedia.orgapexbt.com |

| PDE11 | 12.0 | wikipedia.orgapexbt.com |

Interaction with Cyclic GMP Pathways

By inhibiting PDE5, this compound directly elevates intracellular levels of cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net The physiological mechanism of action involves the release of nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). nih.gov cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets to produce a cellular response, such as smooth muscle relaxation. oncotarget.com Zaprinast enhances this pathway by preventing the degradation of cGMP, thereby amplifying and prolonging the signal. nih.govoncotarget.com This mechanism underlies its ability to potentiate NO-induced relaxation and antagonize the effects of vasoconstrictor agents. nih.gov

Differential Effects on Cyclic AMP Levels

Consistent with its specificity for cGMP-selective PDEs, this compound has little to no direct effect on basal or β-adrenergic stimulated levels of cyclic adenosine (B11128) monophosphate (cAMP) at concentrations where it effectively inhibits PDE5. nih.gov Studies in ventricular myocytes have shown that while Zaprinast significantly increases cGMP levels, it does not alter cAMP concentrations, even after stimulation with isoproterenol. nih.gov However, there is potential for indirect effects or actions at higher concentrations. At a concentration of 200 μM, Zaprinast has been observed to increase both cGMP and cAMP, suggesting inhibition of other PDEs at these higher doses. nih.gov Furthermore, complex interplay between the two cyclic nucleotide pathways exists; for instance, cGMP can modulate cAMP levels by affecting the activity of dual-specificity PDEs like PDE2 and PDE3. researchgate.net

Modulation of Purinergic Signaling Pathways

Beyond its role as a PDE inhibitor, this compound also interacts with purinergic signaling, a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides like ATP and adenosine. researchgate.netmdpi.com This system involves the activation of purinergic receptors, which are divided into P1 (adenosine) and P2 (ATP/ADP) receptors. researchgate.net Zaprinast has been shown to act as an agonist for the orphan G protein-coupled receptor GPR35, which is considered part of the purinergic signaling family. medchemexpress.combiomolther.org

Interaction with P1 Adenosine Receptors

P1 receptors are a class of G protein-coupled receptors that are activated by adenosine. sigmaaldrich.com They are subdivided into four types: A1, A2A, A2B, and A3. nih.gov While direct binding of this compound to these receptors is not its primary mechanism, functional studies have revealed a significant interplay between its effects and P1 receptor signaling pathways.

Research has demonstrated a functional interaction between the cGMP-elevating effects of this compound and the signaling of the Adenosine A1 receptor (A1R). nih.gov A1R activation is known to be inhibitory to synaptic transmission in the hippocampus, an effect that is mimicked by the elevation of intracellular cGMP. nih.gov Studies have shown that the activation of A1R, combined with the simultaneous increase in cGMP concentration produced by Zaprinast, is sufficient to induce a form of synaptic plasticity known as chemical long-term depression (LTD). nih.gov This indicates that Zaprinast modulates the functional outcome of A1R activation. The A1R, which is typically coupled to Gi/o proteins to inhibit adenylyl cyclase, can also influence cGMP levels, creating a point of convergence for the actions of both adenosine and Zaprinast. nih.govfrontiersin.org

Adenosine A2A Receptor Targeting

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gs and Golf proteins to stimulate adenylyl cyclase activity. mdpi.com This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). mdpi.comkcl.ac.uk A2ARs are primarily located in the striatum on postsynaptic dendrites and dendritic spines, with a smaller population on nerve endings. mdpi.com

The interaction between A2A and dopamine (B1211576) D2 receptors is a notable aspect of its function. mdpi.com Stimulation of A2A receptors can inhibit the effects of D2 receptor-mediated locomotor activation. mdpi.com In laboratory models, A2AR antagonists have demonstrated the ability to enhance the motor performance benefits of dopamine agonists. kcl.ac.uk This antagonistic relationship is also observed at the biochemical level, where A2AR agonists can decrease the affinity of D2 receptors for their agonists. mdpi.com

A2ARs also play a significant role in neuroinflammation. mdpi.comfrontiersin.org Activation of these receptors in glial cells can drive inflammatory processes. frontiersin.org Consequently, blocking A2A receptors is being explored as a neuroprotective strategy. frontiersin.orgnih.gov Evidence from various studies suggests that A2AR antagonists may be beneficial in conditions like Parkinson's disease, Alzheimer's disease, and traumatic brain injury. mdpi.comkcl.ac.uknih.gov

Adenosine A2B Receptor Involvement

The adenosine A2B receptor (A2BAR) is another GPCR subtype that is activated by adenosine, particularly at higher concentrations that may occur under pathological conditions like hypoxia or inflammation. researchgate.netresearchgate.net Similar to A2AR, A2BAR stimulation can modulate intracellular signaling pathways. In human lung epithelial cells, A2BAR activation influences the balance between the cAMP/PKA and MAPK/ERK pathways, which is critical in the epithelial-mesenchymal transition (EMT), a process implicated in diseases like lung cancer and fibrosis. frontiersin.org

In the context of the immune system, A2BARs are expressed on various immune cells and are often upregulated in cancer cells. mdpi.com Their activation can promote tumor growth, angiogenesis, and metastasis. researchgate.netmdpi.com For instance, A2BAR stimulation can lead to the differentiation of monocytes into tolerogenic dendritic cells and promote the expansion of myeloid-derived suppressor cells, both of which contribute to an immunosuppressive tumor microenvironment. researchgate.net In primary murine microglia, A2BAR activation has been shown to stimulate the production of the pro-inflammatory cytokine IL-6 through a pathway involving p38 MAPK. nih.gov

Adenosine A3 Receptor Activation and Inhibition

The adenosine A3 receptor (A3AR) is a member of the GPCR family that couples to different G proteins, leading to varied downstream effects. thermofisher.cominnoprot.com When coupled with Gi proteins, A3AR activation inhibits adenylyl cyclase, resulting in decreased cAMP levels and reduced PKA activity. mdpi.comresearchgate.net Conversely, it can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to increased intracellular calcium and modulation of protein kinase C (PKC) activity. researchgate.net

A3AR activation is implicated in cardioprotection, particularly during cardiac ischemia. mdpi.com Agonists of A3AR have been shown to activate pro-survival signaling pathways such as MEK1/2-ERK1/2 and PI3K/Akt. mdpi.com This can lead to a reduction in apoptosis and necrosis in cardiomyocytes. mdpi.com Furthermore, A3AR signaling can influence the Wnt signaling pathway by affecting the activity of glycogen (B147801) synthase kinase 3 beta (GSK3β). bio-rad.com In some cellular contexts, A3AR stimulation can lead to the inhibition of cell proliferation by reducing the basal level of ERK1/2 phosphorylation. bio-rad.com

Engagement with P2 Nucleotide Receptors

P2X Receptor Subtype Interactions (e.g., P2X2, P2X3, P2X4, P2X7)

P2X receptors are ligand-gated ion channels activated by extracellular ATP. frontiersin.orgfrontiersin.org The family consists of seven subunits (P2X1-P2X7) that can form both homotrimeric and heterotrimeric channels. frontiersin.orgnih.gov

P2X2 and P2X4 Receptors: Studies have shown that P2X2 and P2X4 subunits can interact closely within cells. nih.gov However, evidence suggests they exist as interacting homotrimers rather than forming heterotrimeric receptors. nih.gov

P2X4 and P2X7 Receptors: Similar to the P2X2/P2X4 interaction, P2X4 and P2X7 subunits are often co-expressed and show intimate association. frontiersin.orgnih.gov While some reports have suggested heteromerization, other studies using techniques like chemical cross-linking and atomic force microscopy indicate that they likely interact as distinct homomers. nih.gov The interaction between P2X4 and P2X7 is relevant in the regulation of inflammation and nociception. frontiersin.org

P2X Receptor Activation: The binding of ATP to P2X receptors is a complex process influenced by factors like magnesium ions (Mg2+). mdpi.com For instance, Mg2+ can affect the activity of P2X receptors by forming Mg2+ATP complexes, which can have different effects on the activation and binding across various P2X subtypes. mdpi.com The affinity of ATP for different P2X receptors varies, with P2X1 having one of the highest affinities. biorxiv.org

| Receptor Subtype | Interacting Partner(s) | Nature of Interaction | Functional Relevance |

| P2X2 | P2X4 | Intimate association, likely interacting homotrimers. nih.gov | Co-expressed in various tissues; functional implications of interaction under investigation. |

| P2X3 | P2X2 | Forms well-established heterotrimeric receptors (P2X2/3). frontiersin.orgmdpi.com | Important in sensory neurons and pain signaling. frontiersin.org |

| P2X4 | P2X2, P2X7 | Close proximity and interaction, likely as distinct homomers. frontiersin.orgnih.gov | Regulation of inflammation and nociception. frontiersin.org |

| P2X7 | P2X4 | Co-localization and interaction, but likely as interacting homomers. frontiersin.orgnih.gov | Involved in inflammation and immune responses. frontiersin.org |

P2Y Receptor Subtype Interactions (e.g., P2Y1, P2Y2, P2Y6)

P2Y receptors are a family of eight G-protein coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14) that are activated by a variety of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. frontiersin.orgsigmaaldrich.com

P2Y1 Receptor: This receptor is preferentially activated by ADP. sigmaaldrich.com It often couples to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium. sigmaaldrich.com

P2Y2 Receptor: Activated by ATP and UTP, the P2Y2 receptor also primarily couples through Gq/11 to activate phospholipase C. sigmaaldrich.comguidetopharmacology.org In some cells, it can also couple to Gi/Go or G12, leading to the activation of Rac or Rho, respectively. guidetopharmacology.org

P2Y6 Receptor: This receptor is activated by UDP. sigmaaldrich.com In activated hepatic stellate cells, the expression of P2Y6 receptors is noted, suggesting a role in liver fibrosis. oncotarget.com

Different cell types can express multiple P2Y receptor subtypes, which can sometimes have opposing functions. oncotarget.com For example, in some colon cancer cell lines, lower concentrations of ATP and UTP stimulate proliferation via P2Y2 receptors, while higher concentrations of ATP can induce apoptosis through P2Y1 receptors. oncotarget.com

| Receptor Subtype | Primary Agonist(s) | Typical G-Protein Coupling | Key Signaling Pathway |

| P2Y1 | ADP | Gq/11 sigmaaldrich.com | Phospholipase C activation, intracellular Ca2+ release. sigmaaldrich.com |

| P2Y2 | ATP, UTP | Gq/11, Gi/Go, G12 sigmaaldrich.comguidetopharmacology.org | Phospholipase C activation, Rac/Rho activation. guidetopharmacology.org |

| P2Y6 | UDP | Not specified | Expressed in activated hepatic stellate cells. oncotarget.com |

Role in Extracellular ATP Metabolism (e.g., CD39, CD73)

The signaling effects of purinergic ligands are tightly regulated by ectonucleotidases, which are cell surface enzymes that hydrolyze extracellular nucleotides. mdpi.com Key among these are CD39 (ectonucleoside triphosphate diphosphohydrolase 1) and CD73 (ecto-5'-nucleotidase). frontiersin.orgmedrxiv.org

CD39 initiates the breakdown of extracellular ATP and ADP into AMP. mdpi.comfrontiersin.orgmedrxiv.org Subsequently, CD73 converts AMP into adenosine. mdpi.comfrontiersin.orgmedrxiv.org This enzymatic cascade is crucial for shifting the balance from a pro-inflammatory environment, often characterized by high levels of extracellular ATP, to an anti-inflammatory or immunosuppressive state mediated by adenosine. frontiersin.orgnih.gov

This ATP-adenosine axis is particularly important in the tumor microenvironment. mdpi.comresearchgate.net High expression of CD39 and CD73 on cancer cells and immune cells, such as regulatory T cells, leads to the accumulation of adenosine, which can suppress the anti-tumor immune response. mdpi.comnih.gov For example, adenosine generated by this pathway can inhibit T cell and NK cell function. researchgate.net The expression levels of CD39 and CD73 are being investigated as potential biomarkers in various cancers, including prostate cancer. mdpi.com

Other Identified Biological Targets and Mechanisms

While primarily recognized for its effects on the purinergic system, the compound this compound, also known as Zaprinast, has been investigated for its interaction with other biological targets. These interactions extend to various enzymes and receptor systems beyond the well-documented purinergic pathways.

The principal enzymatic targets of this compound are members of the phosphodiesterase (PDE) superfamily. wikipedia.org These enzymes are responsible for the degradation of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.orgmdpi.com Zaprinast is characterized as a selective inhibitor of cGMP-specific phosphodiesterases. biocompare.comechemi.com

Research has demonstrated that Zaprinast moderately inhibits PDE5 and PDE6. biocompare.com It also exhibits a much weaker inhibitory effect on PDE9. echemi.com The inhibitory concentration (IC50) values quantify the potency of this inhibition. For instance, the IC50 of Zaprinast for PDE5 is approximately 0.45 µM to 0.76 µM, while for PDE6 it is around 0.15 µM. biocompare.comechemi.com Its effect on PDE9 is significantly less potent, with an IC50 value of 35 µM. echemi.com Studies have also investigated its activity against other PDE isoenzymes, such as PDE III and PDE IV, where it was found to have weak anti-spasmogenic activity. nih.gov The inhibition of these enzymes leads to an accumulation of cGMP, which mediates various physiological responses. nih.gov

| Enzyme Target | Reported Action | IC50 Value | Reference |

|---|---|---|---|

| Phosphodiesterase 5 (PDE5) | Inhibition | 0.5-0.76 µM | biocompare.com |

| Phosphodiesterase 6 (PDE6) | Inhibition | 0.15 µM | biocompare.com |

| Phosphodiesterase 9 (PDE9) | Inhibition | 35 µM | echemi.com |

Beyond its enzymatic interactions, this compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35). biocompare.comarctomsci.com GPR35 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it is expressed in various tissues, including the gastrointestinal tract and immune cells. The agonistic activity of Zaprinast at this receptor suggests a potential role in modulating cellular signaling pathways distinct from those governed by cGMP.

Additionally, the compound has been mentioned in research contexts exploring the bradykinin (B550075) (B) receptor system. googleapis.com Specifically, it was listed among compounds studied in relation to the B2 receptor, which is involved in processes like inflammation and blood pressure regulation. googleapis.com

| Receptor Target | System | Reported Action/Context | Reference |

|---|---|---|---|

| G protein-coupled receptor 35 (GPR35) | Orphan Receptor | Agonist | biocompare.comarctomsci.com |

| Bradykinin B2 Receptor | Kallikrein-Kinin System | Included in studies of non-peptide B2 receptor mimetics | googleapis.com |

Preclinical Investigations and Biological Activities

In Vitro Studies on Cellular Systems

The biological activities of 2-(2-Propoxyphenyl)-6-purinone have been explored in a variety of cellular systems, demonstrating its potential to modulate key physiological and pathological processes.

Zaprinast has demonstrated anti-proliferative action against several human glioblastoma cell lines. In one study, it moderately inhibited the viability of U87MG cells and showed a stronger anti-proliferative effect against A172 and T98G glioblastoma cells. nih.gov The effect on U87 cells was approximately a 20% reduction in proliferation at a concentration of 100 μM. nih.gov The mechanism for this action may be partially explained by its activity as a glutaminase (B10826351) inhibitor, which could reduce the high levels of D-2-hydroxyglutarate often found in glioblastoma cells. nih.gov Furthermore, research has indicated that Zaprinast can reduce vessel remodeling through both anti-proliferative and pro-apoptotic effects. medchemexpress.com A US patent also lists the compound among agents for treating B-cell proliferative disorders. google.comgoogle.com

Table 1: Anti-proliferative Effects of Zaprinast on Human Glioblastoma Cell Lines

| Cell Line | Effect | Concentration | Reference |

| U87MG | ~20% inhibition of proliferation | 100 μM | nih.gov |

| A172 | Strong anti-proliferative action | Not specified | nih.gov |

| T98G | Strong anti-proliferative action | Not specified | nih.gov |

A key finding identified this compound as a selective cyclic nucleotide phosphodiesterase 5 (PDE5) inhibitor. nih.gov In a study involving submandibular acinar cells, the compound was shown to correct a defective mucin secretion response to the beta-agonist isoproterenol. This defect was induced by an antibody targeting the cystic fibrosis transmembrane conductance regulator (CFTR). The corrective effect of the PDE5 inhibitor was comparable to that of a selective PDE4 inhibitor. nih.gov However, this compound did not affect basal or isoproterenol-stimulated cyclic AMP levels and did not stimulate mucin secretion on its own, suggesting its action is specifically to restore a deficient signaling pathway, potentially involving cyclic GMP. nih.gov

The compound's impact on immune function and inflammation is primarily understood through its action on its molecular targets. As a PDE5 inhibitor, Zaprinast prevents the degradation of cGMP. This mechanism is implicated in its protective effects against gastric injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) in rats, suggesting a role in maintaining gastric mucosal homeostasis and mitigating inflammation. nih.gov Furthermore, Zaprinast is an agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in inflammatory processes. frontiersin.orgtocris.com In a mouse "writhing test" pain model, pretreatment with Zaprinast significantly reduced the pain response, indicating potential anti-nociceptive and anti-inflammatory activity. frontiersin.org The compound is also listed in patents related to non-peptide bradykinin (B550075) B2 receptor agonists; these receptors are known to be key mediators in inflammation. balkanmedicaljournal.orgcore.ac.uk

While direct antiviral studies on this compound are not prominent, its classification as a purine (B94841) derivative places it within a class of compounds known for significant antiviral activity, particularly against hepadnaviruses like the Hepatitis B virus (HBV). nih.govpensoft.netoup.com The primary mechanism of action for many purine analogs involves the inhibition of viral polymerases, which are crucial for the replication of the viral genome. oup.comnih.gov These compounds can act as chain terminators after being incorporated into the viral DNA or RNA, halting replication. nih.gov Studies on various purine analogs have demonstrated potent inhibition of HBV and duck hepatitis B virus (DHBV) replication in both in vitro cell cultures and in vivo animal models. oup.comasm.org For instance, the purine derivative MCC-478 showed significantly higher anti-HBV activity than lamivudine, a standard treatment. nih.gov This broader context suggests a potential avenue for the investigation of this compound's antiviral capabilities.

Functional assays have firmly identified this compound (Zaprinast) as a phosphodiesterase (PDE) inhibitor with selectivity for several subtypes. It is particularly effective against PDE5, PDE6, PDE9, and PDE11. tocris.com Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50) values.

Another significant molecular target for Zaprinast is the G protein-coupled receptor 35 (GPR35). It has been identified as an agonist for GPR35, activating the human version of the receptor moderately and the rat version strongly. medchemexpress.comfrontiersin.orgtocris.com This agonism has been shown to induce intracellular calcium increases in cells engineered to express GPR35. frontiersin.org Additionally, a patent has listed this compound as a potential non-peptide agonist for the bradykinin B2 receptor, a G-protein coupled receptor involved in inflammation and blood pressure regulation. nih.govgoogle.com

Table 2: Receptor/Enzyme Binding Profile of this compound (Zaprinast)

| Target | Activity | IC50 Value (μM) | Reference |

| PDE5 | Inhibitor | 0.76 | tocris.com |

| PDE6 | Inhibitor | 0.15 | tocris.com |

| PDE9 | Inhibitor | 29.0 | tocris.com |

| PDE11 | Inhibitor | 12.0 | tocris.com |

| GPR35 | Agonist | - | medchemexpress.comfrontiersin.orgtocris.com |

| Bradykinin B2 Receptor | Potential Agonist | - | nih.gov |

In Vivo Studies in Animal Models

The biological effects of this compound (Zaprinast) have been evaluated in several animal models, demonstrating a range of physiological activities. In a rat model of warm renal ischemia, pretreatment with Zaprinast showed a trend towards renal protection, with lower blood urea (B33335) nitrogen and creatinine (B1669602) levels compared to control animals, although the results did not reach statistical significance with the sample size used. nih.gov

Studies in naive mice investigated its effects on the central nervous system. Zaprinast was found to enhance spatial and emotional memory in the elevated plus maze test and diminish exploratory activity. nih.govresearchgate.net

In a rat model of gastric injury, Zaprinast prevented the damage induced by NSAIDs and maintained normal levels of cyclic GMP in the gastric mucosa, highlighting its protective role in the gastrointestinal tract. nih.gov A study on ovariectomized rats, a model for osteoporosis, found that Zaprinast treatment significantly preserved trabecular bone density and epiphyseal bone width compared to the untreated osteoporotic group. scielo.br Furthermore, in a mouse model of neuropathic pain, Zaprinast demonstrated analgesic properties. frontiersin.orgtocris.com Its relaxant effects have also been confirmed in an ex vivo study on sheep sphincter of Oddi smooth muscle rings. balkanmedicaljournal.org

Table 3: Summary of In Vivo Studies on this compound (Zaprinast)

| Animal Model | Investigated Effect | Outcome | Reference |

| Rat | Renal Ischemia-Reperfusion Injury | Showed a trend towards functional renal protection. | nih.gov |

| Mouse | Learning and Memory | Enhanced spatial and emotional memory. | nih.govresearchgate.net |

| Rat | NSAID-Induced Gastric Injury | Prevented gastric mucosal damage. | nih.gov |

| Rat (Ovariectomized) | Osteoporosis | Preserved trabecular bone density and epiphyseal width. | scielo.br |

| Mouse | Neuropathic Pain | Reduced pain-related behavior. | frontiersin.org |

| Sheep (ex vivo) | Sphincter of Oddi Relaxation | Induced concentration-dependent smooth muscle relaxation. | balkanmedicaljournal.org |

Respiratory System Pharmacology (e.g., Bronchoconstriction Reversal in Guinea Pigs)

In preclinical studies, this compound has demonstrated notable activity within the respiratory system, specifically as a bronchodilator. Investigations using guinea pig models have been central to characterizing these effects.

In anaesthetized guinea pigs, the compound showed efficacy in reversing bronchoconstriction. When a steady state of bronchoconstriction was induced by an intravenous infusion of U46619, a thromboxane (B8750289) A2 mimetic, subsequent administration of this compound resulted in a dose-dependent inhibition of this induced airway resistance. aging-us.com Similarly, the compound was effective against histamine-induced bronchoconstriction. mdpi.com This activity is attributed to its function as a selective inhibitor of cyclic GMP-specific phosphodiesterase (PDE V). mdpi.com The inhibition of this enzyme leads to an increase in cyclic GMP levels in airway smooth muscle, promoting relaxation and thus bronchodilation. mdpi.com

Further studies confirmed its anti-allergic potential by observing its effects in a model where bronchoconstriction was triggered by an ovalbumin challenge in sensitized guinea pigs, indicating an ability to counteract allergic-type respiratory responses. aging-us.com The compound's selectivity is a key feature, as it does not significantly inhibit cyclic AMP phosphodiesterase (type III), which is associated with cardiovascular side effects. aging-us.com

Table 1: Bronchodilator Activity in Guinea Pig Models

| Experimental Model | Inducing Agent | Effect of this compound | Reference |

|---|---|---|---|

| Anaesthetized Guinea Pig | U46619 (Thromboxane A2 mimetic) | Dose-dependent inhibition of bronchoconstriction. | aging-us.com |

| Anaesthetized Guinea Pig | Histamine | Inhibition of bronchoconstriction. | mdpi.com |

| Ovalbumin-sensitized Guinea Pig | Ovalbumin Challenge | Demonstrated anti-allergic activity by reducing bronchoconstrictor response. | aging-us.com |

Cardiovascular System Effects (e.g., Heart Rate, Blood Pressure in Dogs)

A review of the available scientific literature did not yield specific preclinical studies detailing the cardiovascular effects of this compound on parameters such as heart rate and blood pressure in canine models.

Generally, cardiovascular assessments in dogs involve monitoring key hemodynamic variables following the administration of a test compound. nih.gov These studies often measure changes in arterial blood pressure, heart rate, and cardiac output to determine the substance's impact on the cardiovascular system. nih.govroyalcanin.com For instance, research on other pharmacologically active agents in dogs has documented their influence on these parameters under various conditions. nih.govnih.gov However, without direct experimental data on this compound, its specific profile in this area remains uncharacterized.

Table 2: Typical Parameters in Canine Cardiovascular Studies

| Parameter | Description | Common Measurement Unit |

|---|---|---|

| Systolic Blood Pressure | The pressure in the arteries when the heart beats. royalcanin.com | mmHg |

| Diastolic Blood Pressure | The pressure in the arteries when the heart rests between beats. | mmHg |

| Mean Arterial Pressure | The average arterial pressure during a single cardiac cycle. royalcanin.com | mmHg |

| Heart Rate | The number of heartbeats per minute. nih.gov | BPM (beats per minute) |

| Cardiac Output | The volume of blood pumped by the heart per minute. | L/min |

Anti-inflammatory Actions

While direct and extensive studies on the anti-inflammatory actions of this compound are not widely available, research on structurally related purine derivatives provides insight into its potential mechanisms. Compounds with a purine-2,6-dione (B11924001) scaffold have demonstrated significant anti-inflammatory and analgesic effects in various experimental models. nih.gov

The anti-inflammatory effects of such compounds are often linked to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE7. nih.gov Inhibition of PDE4 is known to decrease the production of pro-inflammatory cytokines, which are key mediators in the inflammatory process. nih.govnih.gov For example, studies on other purine derivatives have shown they can significantly inhibit the release of inflammatory factors like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation. nih.gov The mechanism may also involve membrane stabilization, which prevents the leakage of serum proteins and fluids into tissues and the release of lysosomal enzymes. rbmb.netbioline.org.br

Table 3: Common Models and Mediators for Anti-inflammatory Assessment

| Model / Assay | Key Mediators Measured | Purpose | Reference |

|---|---|---|---|

| Lipopolysaccharide (LPS)-induced RAW 264.7 cells | NO, TNF-α, IL-6 | To assess inhibition of pro-inflammatory cytokine production in vitro. | nih.gov |

| Carrageenan-induced Paw Edema (in rats) | Paw volume/thickness | To evaluate in vivo anti-inflammatory activity in an acute inflammation model. | mdpi.comnih.gov |

| Red Blood Cell Membrane Stabilization | Hemolysis inhibition | To assess the ability to stabilize lysosomal membranes, an indicator of anti-inflammatory action. | rbmb.net |

| Zymosan-induced Peritonitis (in mice) | Leukocyte migration | To measure the inhibition of inflammatory cell infiltration. | nih.gov |

Metabolic Regulation (e.g., Pancreatic Beta-Cell Function in Diabetes Models)

Specific preclinical investigations into the effects of this compound on metabolic regulation, particularly concerning pancreatic beta-cell function in diabetes models, were not identified in the reviewed literature.

The pathophysiology of type 2 diabetes involves both insulin (B600854) resistance and the progressive dysfunction and loss of pancreatic beta-cells. sochob.clnih.gov Research in this area often focuses on identifying compounds that can protect beta-cells from damage caused by inflammatory cytokines and oxidative stress, or that can restore their insulin-secreting function. oatext.come-dmj.org Studies frequently use in vitro models with beta-cell lines or primary islets exposed to inflammatory mediators, as well as in vivo models like the non-obese diabetic (NOD) mouse. oatext.comopenaccessjournals.com There is no available evidence to suggest that this compound has been evaluated in these contexts.

Table 4: Key Markers for Assessing Pancreatic Beta-Cell Function

| Marker | Description | Relevance in Diabetes Models | Reference |

|---|---|---|---|

| Glucose-Stimulated Insulin Secretion (GSIS) | The amount of insulin secreted by beta-cells in response to glucose. | Impaired GSIS is a hallmark of beta-cell dysfunction. | oatext.com |

| Beta-cell Apoptosis | Programmed cell death of beta-cells. | Increased apoptosis leads to a reduction in beta-cell mass. | oatext.com |

| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Molecules that promote inflammation. | Elevated levels contribute to beta-cell dysfunction and death. | nih.gov |

| Oxidative Stress Markers (e.g., ROS) | Indicators of cellular damage from reactive oxygen species. | Oxidative stress is a key mechanism of beta-cell damage in diabetes. | e-dmj.org |

| Key Transcription Factors (e.g., PDX-1, MafA) | Proteins essential for beta-cell development, identity, and function. | Reduced expression signifies beta-cell dedifferentiation and failure. | e-dmj.org |

Ocular Pathologies (e.g., Age-Related Macular Degeneration Models)

A review of the scientific literature found no preclinical studies that have specifically assessed the effects of this compound in experimental models of ocular pathologies such as age-related macular degeneration (AMD).

AMD is a degenerative disease of the central retina, characterized by features like the formation of drusen, retinal pigment epithelium (RPE) atrophy, and, in advanced stages, choroidal neovascularization ("wet" AMD). vision-relief.com Preclinical research on AMD often utilizes in vitro models with RPE cells exposed to oxidative stress (e.g., using sodium iodate) or in vivo models to study disease progression. aging-us.comoaepublish.com While the therapeutic potential of various natural and synthetic compounds is being explored for AMD, often targeting oxidative stress and inflammation, this compound has not been a subject of these investigations. mdpi.com It is noteworthy that some other classes of purine-related compounds, such as A3 adenosine (B11128) receptor antagonists, are in preclinical development for other ocular conditions like glaucoma. researchgate.net

Pain Modulatory Effects in Inflammatory Conditions

While direct studies on this compound are limited, research into structurally analogous compounds suggests it may possess pain-modulatory effects in inflammatory conditions. A study on a series of amide derivatives of 1,3-dimethyl-2,6-dioxopurine (a purine-2,6-dione) found that these compounds exerted significant analgesic and anti-inflammatory activities in animal models. nih.gov

These related compounds demonstrated efficacy in the formalin test in mice and the carrageenan-induced edema test in rats, which are standard models for inflammatory pain. nih.gov The proposed mechanism for this activity involves a multifunctional profile, including antagonism of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) and inhibition of phosphodiesterase enzymes PDE4 and PDE7. nih.gov TRPA1 is a key ion channel involved in the signaling of inflammatory pain, while PDE inhibition can reduce inflammatory mediators. nih.govnih.gov This suggests that compounds with a purine-dione scaffold, like this compound, have a plausible mechanistic basis for exerting analgesic effects in the context of inflammation.

Table 5: Analgesic and Anti-inflammatory Activity of Related Purine-2,6-dione Derivatives

| Animal Model | Type of Pain | Observed Effect of Related Compounds | Potential Mechanism | Reference |

|---|---|---|---|---|

| Formalin Test (Mice) | Inflammatory / Nociceptive Pain | Significant antiallodynic properties. | TRPA1 antagonism, PDE4/7 inhibition. | nih.gov |

| Carrageenan-induced Edema (Rats) | Inflammatory Pain | Significant anti-inflammatory and analgesic activity. | TRPA1 antagonism, PDE4/7 inhibition. | nih.gov |

| Writhing Test (Mice) | Visceral / Inflammatory Pain | Significant analgesic activity. | PDE inhibition. | nih.gov |

Immunomodulatory Responses (e.g., Mycobacterial Elimination, Bacterial Clearance)

Currently, there is a lack of specific preclinical data from available research and literature detailing the direct immunomodulatory effects of this compound, also known as SKF 96231, on mycobacterial elimination or general bacterial clearance. While the compound is identified as a phosphodiesterase (PDE) inhibitor, and PDE inhibitors as a class are known to have immunomodulatory potential, specific studies investigating this compound's efficacy and mechanism of action in response to bacterial or mycobacterial challenges have not been identified in the public domain.

General research into other compounds has shown that modulation of the immune system can be a key strategy in combating infections. For instance, some therapeutic agents can enhance the host's innate defense mechanisms, leading to improved bacterial clearance. However, no such specific research findings have been published for this compound.

Studies on B-Cell Proliferative Disorders

The investigation into the direct effects of this compound on B-cell proliferative disorders is in a nascent stage, with limited specific preclinical data available in the public literature. The compound has been identified in patents related to the treatment of B-cell proliferative disorders, suggesting a potential therapeutic interest in this area. These patents often list numerous compounds, including this compound, as potential phosphodiesterase (PDE) inhibitors for such conditions. However, detailed in vitro or in vivo studies demonstrating its specific efficacy, mechanism of action, or effects on B-cell lines are not extensively documented in peer-reviewed scientific journals.

The rationale for exploring PDE inhibitors in B-cell malignancies often stems from the role of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways in regulating B-cell proliferation, differentiation, and apoptosis. Disruption in these pathways can contribute to the uncontrolled growth of B-cells. While this provides a theoretical basis for the potential utility of this compound in B-cell proliferative disorders, specific experimental evidence is required to validate this hypothesis.

Further preclinical research, including in vitro assays on various B-cell lymphoma cell lines and in vivo studies using animal models of B-cell malignancies, is necessary to elucidate the potential of this compound in this therapeutic area.

Translational Aspects and Potential Therapeutic Applications

Applications in Respiratory Disorders

Respiratory diseases are a leading cause of morbidity and mortality worldwide, encompassing a range of conditions that affect the lungs and airways. physio-pedia.comutswmed.orgphysio-pedia.com The therapeutic potential of 2-(2-Propoxyphenyl)-6-purinone has been explored in several key respiratory disorders.

Asthma Management

Asthma is a chronic inflammatory disease of the airways characterized by recurrent episodes of wheezing, breathlessness, chest tightness, and coughing. who.int Management of acute asthma exacerbations often involves the use of bronchodilators and corticosteroids to reduce airway inflammation and constriction. mdpi.comcps.ca Research into novel therapeutic agents for asthma is ongoing, with a focus on compounds that can modulate the underlying inflammatory processes. researchgate.net

While direct clinical trial data on this compound for asthma management is not extensively published, its investigation falls within the broader search for new phosphodiesterase (PDE) inhibitors. google.comgoogle.com PDE inhibitors are a class of drugs that can relax airway smooth muscle and reduce inflammation, making them a target for asthma therapy. nih.gov The exploration of purine (B94841) derivatives like this compound is part of the effort to develop more effective and targeted treatments for asthma and other obstructive lung diseases. researchgate.net

Cystic Fibrosis-Related Secretory Defects

Cystic fibrosis (CF) is a genetic disorder that affects multiple organs, but the most severe consequences are typically seen in the lungs. als-journal.combiorxiv.org The disease is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective ion transport and the production of thick, sticky mucus in the airways. als-journal.combiorxiv.orgnih.gov This abnormal mucus obstructs the airways, leading to chronic infections, inflammation, and progressive lung damage. turkjps.org

A key therapeutic strategy in CF is to address the underlying ion transport defect. nih.gov One approach involves the activation of alternative chloride channels to compensate for the dysfunctional CFTR. nih.gov Purinergic receptors, particularly the P2Y(2) receptor, have been identified as a target for stimulating this alternative chloride secretion. nih.gov Activation of these receptors can help to hydrate (B1144303) the airway surface liquid and improve mucus clearance. nih.gov

While specific studies on this compound in CF are limited in publicly available literature, the broader class of purine derivatives has been of significant interest. Research has focused on developing CFTR modulators, including correctors and potentiators, to improve the function of the mutant CFTR protein. als-journal.comturkjps.orgdovepress.com The development of new compounds that can modulate ion transport remains a critical area of research in the quest for more effective CF therapies. nih.govturkjps.org

Acute Lung Injury (ALI/ARDS)

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation in the lungs. openrespiratorymedicinejournal.comnih.gov This inflammation leads to fluid buildup in the alveoli, severely impairing gas exchange and causing respiratory failure. openrespiratorymedicinejournal.comnih.gov The causes of ALI/ARDS are diverse and can include pneumonia, sepsis, and trauma. nih.govnih.gov

The pathophysiology of ALI/ARDS involves a complex interplay of inflammatory cells and mediators, including cytokines like interleukin-6 (IL-6). nih.govd-nb.info Research into potential treatments for ALI/ARDS has explored various anti-inflammatory and protective strategies. nih.gov The potential utility of compounds like this compound in this context would likely be related to its anti-inflammatory properties. As a phosphodiesterase inhibitor, it could potentially modulate the inflammatory cascade that drives the lung injury in ALI/ARDS. google.comgoogle.comnih.gov

Oncological and Proliferative Diseases

The application of purine analogues in oncology is well-established, with several purine-based drugs being used as anticancer agents. tubitak.gov.trresearchgate.net These compounds can interfere with DNA synthesis and cell replication, making them effective against rapidly dividing cancer cells. tubitak.gov.tr The compound this compound has been investigated for its potential in treating certain types of cancer and proliferative disorders. google.com

B-Cell Proliferative Disorders

B-cell proliferative disorders are a group of diseases characterized by the abnormal growth of B-lymphocytes. mdpi.comatlasgeneticsoncology.org These can range from benign conditions to aggressive malignancies like certain types of lymphoma. thd.org.trnih.gov One therapeutic approach in these disorders is to induce apoptosis (programmed cell death) in the cancerous B-cells.

The compound this compound has been identified as a phosphodiesterase inhibitor that may have therapeutic potential in B-cell proliferative disorders. google.comgoogle.com The rationale is that by inhibiting phosphodiesterases, the compound can modulate intracellular signaling pathways that control cell growth and survival, potentially leading to the death of malignant B-cells. google.com This approach is often considered in combination with other agents to enhance the anti-proliferative effect. google.com

General Anticancer Properties

Beyond its specific potential in B-cell disorders, this compound is part of a larger family of purine derivatives that have been explored for their general anticancer properties. tubitak.gov.trresearchgate.netmdpi.com The purine structure is a key component of nucleic acids, and compounds that mimic this structure can disrupt cellular processes in cancer cells. tubitak.gov.tr

Research in this area focuses on synthesizing and evaluating novel purine analogues for their cytotoxic activity against various cancer cell lines. tubitak.gov.tr Studies have shown that modifications to the purine scaffold can lead to compounds with significant anticancer activity, sometimes exceeding that of existing chemotherapy drugs. tubitak.gov.tr The investigation of this compound and related compounds is driven by the need for new anticancer agents that can overcome drug resistance and offer improved efficacy. tubitak.gov.trmdpi.com

Precancerous Lesion Treatment

Derivatives of phenyl purinone, including this compound, have been identified as potentially useful for treating patients with precancerous lesions. lookchem.comlookchem.com According to patent literature, these compounds are noted for their utility in this therapeutic area and are also suggested to be useful for inhibiting the growth of neoplastic cells. lookchem.comlookchem.com The method for treating a patient with precancerous lesions using phenyl purinone derivatives is documented in multiple patent filings, highlighting the perceived potential of this class of compounds in oncological applications. google.com.nadntb.gov.uaunifiedpatents.comresearchgate.netgoogle.comchongyantech.com

Neurological and Psychiatric Conditions

The role of purinergic signaling in the central nervous system is an active area of investigation, suggesting that compounds modulating this system could have applications in neurological and psychiatric disorders.

Depression and Mood Disorders

The direct investigation of this compound in the context of depression and mood disorders is not extensively detailed in current literature. However, its classification as a purinone derivative places it within a broader class of compounds that act on purinergic systems, which are integral to brain function. Furthermore, conditions often treated by related phosphodiesterase (PDE) inhibitors have been correlated with depression. researchgate.net Some related chemical structures have been investigated for use in treating psychiatric and neurological diseases, including major depression and anxiety-related disorders. lookchem.com

Neuroprotection and Synaptic Modulation

Purines such as adenosine (B11128) triphosphate (ATP) and adenosine are fundamental extracellular neuromodulators that influence neural circuits and synaptic strength. The purinergic signaling system is crucial for brain function and is implicated in neuroprotective mechanisms. Compounds that interact with this system are therefore of interest for their potential to modulate synaptic activity and offer neuroprotection. The investigation of purinone derivatives aligns with this interest, although specific studies on this compound for neuroprotection are not widely documented.

Metabolic and Endocrine Disorders

The intricate network of metabolic and endocrine regulation can be influenced by cellular signaling pathways, including those modulated by phosphodiesterase inhibitors.

Type 2 Diabetes Mellitus

Phosphodiesterase (PDE) inhibitors are a class of compounds that have been investigated for the treatment of insulin (B600854) resistance syndrome and type 2 diabetes. unifiedpatents.comgoogle.com Research into related compounds has explored their potential for managing metabolic-related disorders such as dyslipidemia, insulin resistance, and type 2 diabetes. google.com Furthermore, erectile dysfunction, a condition for which PDE inhibitors are a common treatment, is often associated with chronic diseases like type 2 diabetes mellitus. researchgate.net This suggests that the mechanisms targeted by phenyl purinones may have relevance in the context of metabolic diseases.

Ocular Pathologies

The potential for purinone-related compounds in ophthalmology has been noted, particularly concerning conditions involving intraocular pressure. Patent literature for pyrazolopyrimidinones, which are also phosphodiesterase inhibitors, indicates their potential utility in the treatment of glaucoma. google.com.nagoogle.com This application is based on the role of cGMP PDE inhibition in various physiological processes, including those relevant to ocular health. google.com.na The exploration of these compounds for treating glaucoma is also mentioned in other related filings. google.com

Age-Related Macular Degeneration (AMD)

Age-Related Macular Degeneration (AMD) is a progressive inflammatory disease of the retina, leading to the loss of central vision through either geographic atrophy or choroidal neovascularization. frontiersin.orgderpharmachemica.com The pathophysiology of AMD is multifaceted, involving purinergic signaling, which plays a critical role in cellular processes like inflammation and apoptosis within the eye. frontiersin.orgnih.gov Specifically, purinergic receptors such as P2X7 and P2X4 are implicated in the retinal degeneration seen in conditions like AMD. mdpi.comubc.ca

While direct studies on this compound for AMD are not prominent, its likely mechanism as a phosphodiesterase (PDE) inhibitor offers a potential therapeutic avenue. The related compound Zaprinast is a known inhibitor of PDE5 and PDE6. nih.govmicrobiomeprescription.com The inhibition of these enzymes is being explored as a treatment for macular degeneration. The therapeutic rationale is based on two key effects:

Increased Choroidal Perfusion: Inhibition of PDE5 is proposed to increase blood flow in the choroid, the vascular layer supporting the outer retina. arvojournals.org This could counteract the choroidal ischemia believed to contribute to the progression of AMD. arvojournals.org

Photoreceptor Metabolic Support: Inhibition of PDE6, which is concentrated in photoreceptor cells, may offer unique metabolic support and reduce stress on the retinal pigment epithelium (RPE), potentially preserving photoreceptor function and structure. nih.goveuretina.orgresearchgate.net

Clinical trials with the PDE5 inhibitor sildenafil (B151) have suggested it may be a safe treatment for macular degenerations, with evidence pointing towards maintenance or improvement in the photoreceptor layer, consistent with PDE6 inhibition. nih.govresearchgate.net Although retrospective cohort studies on another PDE5 inhibitor, tadalafil, did not find an association with the progression of AMD, the potential of this class of compounds continues to be an area of investigation. arvojournals.org Given its structure, this compound may share this PDE-inhibiting activity, positioning it as a compound of interest for further research in AMD therapeutics.

Glaucoma (referencing A3AR agonists)

Glaucoma is a primary cause of irreversible blindness globally, characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve. helsinki.fi A major modifiable risk factor is elevated intraocular pressure (IOP). helsinki.fi

One significant area of research in glaucoma treatment involves targeting the A3 adenosine receptor (A3AR). A3AR agonists have demonstrated a dual benefit in preclinical and clinical studies. Firstly, they effectively lower IOP. biospace.combiospace.com Secondly, they exhibit a neuroprotective effect by protecting RGCs from apoptosis (cell death), which is a crucial aspect of preventing vision loss in glaucoma that is not addressed by all IOP-lowering drugs. biospace.comresearchgate.net The A3AR agonist CF101, for instance, has been shown to reduce IOP and is being developed as an oral treatment for the disease. biospace.com

While A3AR agonists represent a promising strategy, this compound and its analogue Zaprinast likely act through a different, yet also effective, pathway for lowering IOP. These compounds are PDE inhibitors that increase intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). microbiomeprescription.comhelsinki.fi In the eye, the nitric oxide (NO)-cGMP signaling pathway is a key regulator of aqueous humor dynamics. encyclopedia.pubmdpi.com By inhibiting the breakdown of cGMP, PDE inhibitors like Zaprinast have been shown to increase the outflow facility of aqueous humor, leading to a reduction in IOP. helsinki.finichigan.or.jp Therefore, while A3AR agonists provide a compelling therapeutic model for both IOP reduction and neuroprotection, purinone derivatives like this compound represent an alternative approach to IOP management by modulating the cGMP pathway.

| Compound Class | Primary Mechanism in Glaucoma | Effect on Intraocular Pressure (IOP) | Additional Effects | Representative Compounds |

| A3AR Agonists | Activation of the A3 adenosine receptor. | Lowers IOP. biospace.combiospace.com | Neuroprotection of retinal ganglion cells. biospace.comresearchgate.net | CF101 |

| PDE Inhibitors | Inhibition of phosphodiesterase (PDE), increasing cGMP levels. | Lowers IOP by increasing aqueous outflow. helsinki.finichigan.or.jp | Vasodilation. microbiomeprescription.com | Zaprinast |

Pain Management

The potential of this compound in pain management is suggested by robust findings on its structural analogue, Zaprinast. Research has demonstrated that Zaprinast possesses significant antinociceptive properties, making it effective against certain types of pain at the spinal level. capes.gov.brekja.org

Inflammatory Pain Conditions

Zaprinast has been evaluated in established preclinical models of inflammatory pain. In the rat formalin test, which measures responses to both acute and persistent inflammatory pain, intrathecal administration of Zaprinast produced a dose-dependent reduction in pain behaviors in both phases of the test. ekja.org This suggests efficacy against both the initial acute pain and the subsequent facilitated pain state associated with inflammation and central sensitization. ekja.org

The mechanism behind this analgesic effect appears to be linked to the G-protein coupled receptor 35 (GPR35). Zaprinast is an agonist for GPR35, a receptor found in the dorsal root ganglia and spinal cord, which are key sites for pain processing. nih.gov Studies using the acetic acid-induced writhing test in mice, a model of visceral inflammatory pain, showed that Zaprinast provides potent antinociception. nih.gov Further research has confirmed that GPR35 agonists can inhibit the activation and sensitization of colonic nociceptors (pain-sensing neurons), highlighting the potential of this pathway for treating inflammatory pain. nih.gov These findings suggest that GPR35 could be a valuable target for developing new drugs for inflammatory pain, and that this compound may share this therapeutic potential. nih.gov

| Preclinical Pain Model | Compound | Key Finding | Proposed Mechanism |

| Rat Formalin Test | Zaprinast | Dose-dependent suppression of flinching in both phase 1 and phase 2. ekja.org | Antinociceptive activity at the spinal level. ekja.org |

| Mouse Writhing Test | Zaprinast | Reduced number of writhes, indicating an antinociceptive effect. nih.gov | Activation of GPR35. nih.gov |

Other Potential Therapeutic Areas

Anti-inflammatory Therapies

The purine and pyrimidine (B1678525) ring systems are core structures in many biologically active compounds, and their derivatives are widely recognized for their anti-inflammatory potential. derpharmachemica.comrsc.org Research has focused on purine-2,6-dione (B11924001) derivatives specifically for their ability to modulate inflammatory responses. derpharmachemica.comnih.gov

Studies have shown that novel purine-2,6-dione derivatives can exert a strong anti-TNF-α effect. nih.gov Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine involved in a host of inflammatory diseases. The ability to inhibit its production is a key feature of many successful anti-inflammatory drugs. In one study, certain butanehydrazide derivatives of purine-2,6-dione decreased the maximum concentration of TNF-α by up to 88% in an in vivo model of endotoxemia. nih.gov Other research into 6,9-disubstituted purine derivatives demonstrated that these compounds could effectively inhibit the lipopolysaccharide (LPS)-induced inflammatory response in vitro and in vivo, suggesting a promising role as anti-inflammatory agents. nih.gov Given that this compound belongs to this chemical family, it stands as a candidate for development in the field of anti-inflammatory therapies.

Antimicrobial Applications

The purinone scaffold has also been explored as a foundation for the development of new antimicrobial agents. uminho.pt While data on the direct antimicrobial activity of this compound is limited, studies on other purine and purinone derivatives have shown promising results against a range of pathogens.

For example, various substituted purine derivatives have been synthesized and tested for activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. researchgate.net In some cases, the synthesized compounds displayed antifungal activity comparable to the standard drug fluconazole (B54011) and antibacterial activity against drug-resistant bacteria like MRSA. researchgate.net Other research has focused on mesoionic purinone analogs, specifically 1,3,4-thiadiazolo[3,2,-a]pyrimidine-5,7-diones, for their in vitro antibacterial activity. acs.org The development of novel quinone derivatives has also yielded compounds with potent activity against Gram-positive pathogens. nih.gov These collective findings indicate that the purinone chemical structure is a viable platform for discovering and designing new antimicrobial drugs. uminho.pt Further investigation would be required to determine if this compound itself possesses clinically relevant antimicrobial properties.

Advanced Research Methodologies and Analytical Considerations

In Silico Drug Design and Computational Pharmacology

In the realm of modern drug discovery, computational approaches are indispensable for the efficient screening and optimization of lead compounds. For 2-(2-propoxyphenyl)-6-purinone, these in silico methods provide crucial insights into its potential as a therapeutic agent by predicting its interactions with biological targets and its pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. scienceforecastoa.comsysrevpharm.org This method relies on the principle that the structural and physicochemical properties of a molecule, such as lipophilicity, electronic distribution, and steric effects, dictate its biological function. scienceforecastoa.com By analyzing a series of related compounds, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent and selective molecules. nih.govmdpi.com

For purine (B94841) derivatives like this compound, QSAR studies can elucidate the key structural features required for their biological effects. core.ac.uk The process involves generating a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each. j-morphology.com Statistical methods, such as regression analysis, are then employed to build a predictive model. j-morphology.com The reliability of these models is assessed through internal and external validation techniques. mdpi.com Such models can be instrumental in understanding the structure-activity landscape of purinone-based compounds and in the design of novel derivatives with enhanced therapeutic properties. nih.gov

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process, as unfavorable pharmacokinetics and toxicity are major causes of late-stage failures. scbdd.com In silico ADMET prediction tools offer a rapid and cost-effective means to assess these properties early in the discovery pipeline. rfppl.co.innih.gov These computational models utilize a compound's structure to predict various parameters, including its potential for oral bioavailability, metabolic stability, and various toxicological endpoints. nih.govphcogj.com

For this compound, ADMET prediction platforms can provide valuable information on its drug-like properties. japsonline.com For instance, these tools can predict its adherence to established guidelines like Lipinski's Rule of Five, which helps to estimate oral bioavailability. rfppl.co.in Furthermore, they can forecast its interaction with key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and predict potential liabilities like hepatotoxicity or mutagenicity. rfppl.co.innih.gov This predictive data allows researchers to identify and address potential ADMET issues early on, prioritizing compounds with more favorable profiles for further development. scbdd.com

In Vitro Assay Systems for Target Validation

In vitro assays are fundamental for characterizing the biological activity of a compound and validating its molecular targets. These experimental systems, which are conducted outside of a living organism, provide a controlled environment to study specific biological processes.

Cell-Based Functional Assays

Cell-based functional assays are powerful tools for investigating the effects of a compound on living cells. thermofisher.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and signal transduction. thermofisher.comoncolines.com For instance, the effect of a compound on cell viability can be indirectly determined by measuring the intracellular ATP content. oncolines.com Other assays can monitor changes in cellular processes like the secretion of cytokines or the activation of specific signaling pathways. oncolines.comjmb.or.kr

In the context of this compound, cell-based assays can be employed to assess its functional effects in a cellular context. For example, co-culture assays involving cancer and immune cells can be used to study the compound's potential immunomodulatory effects. oncolines.com Furthermore, reporter gene assays can be designed to monitor the activity of specific transcription factors or signaling pathways that are modulated by the compound. jmb.or.kr These assays provide a more physiologically relevant understanding of a compound's activity compared to purely biochemical assays. jmb.or.kr

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of specific enzymes. biocompare.com These assays typically involve measuring the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. nih.gov The potency of an inhibitor is often expressed as its IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. google.com

Compounds of the purinone class, including this compound, have been evaluated for their inhibitory activity against various enzymes, particularly phosphodiesterases (PDEs). epo.orgbiocompare.comnih.gov For example, the inhibitory activity against calmodulin-insensitive cyclic GMP phosphodiesterase has been measured for related compounds. epo.org These assays often utilize purified enzymes and specific substrates to determine the inhibitory potential of the test compound. google.com The results from these assays are critical for understanding the mechanism of action and for optimizing the selectivity of enzyme inhibitors. bioivt.com

| Compound | Target Enzyme | IC50 (µM) |

| Zaprinast (related purinone) | PDE5 | 0.5-0.76 biocompare.com |

| Zaprinast (related purinone) | PDE6 | 0.15 biocompare.com |

| Analogs of this compound | Calmodulin-insensitive cGMP phosphodiesterase | 0.31 to 4.80 epo.org |

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. merckmillipore.com These assays typically employ a radiolabeled ligand that is known to bind to the receptor of interest. merckmillipore.com The test compound is then added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. merckmillipore.comfrontiersin.org The amount of bound radioligand is measured, and the data is used to calculate the inhibitory constant (Ki) or the IC50 value of the test compound, which reflects its binding affinity. nih.gov